![molecular formula C14H13N5O3 B6499958 2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile CAS No. 941996-02-7](/img/structure/B6499958.png)
2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile
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Description
The compound contains an imidazo[2,1-c][1,2,4]triazine ring which is a fused ring structure containing nitrogen atoms. This type of structure is often found in various biologically active compounds . The compound also contains a methoxyphenyl group, which is a phenyl ring (a type of aromatic ring) with a methoxy group (-O-CH3) attached to it .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of the heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure. It is known that fragments of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one are found in many compounds with various types of biological activities .
Pharmacokinetics
It is known that similar compounds in the 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione class appear to be metabolically resistant to o-glucuronidation . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The compound is part of the heterocyclic compounds from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes , which are known to have various biological activities
properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-11-4-2-10(3-5-11)17-8-9-18-12(20)13(21)19(7-6-15)16-14(17)18/h2-5H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMRMBHAPJPCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile |
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